A12B4C3 - 1005129-80-5

A12B4C3

Catalog Number: EVT-257579
CAS Number: 1005129-80-5
Molecular Formula: C30H38N4O5
Molecular Weight: 534.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4a,7a-Dihydro-2-(1-hydroxyundecyl)-1-[(4-nitrophenyl)amino]-6-phenyl-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione, also known as A12B4C3, is a polysubstituted imidopiperidine compound identified through a fluorescence-based high-throughput screening approach. [] It is primarily recognized for its role as a potent small molecule inhibitor of the human DNA repair enzyme, polynucleotide kinase/phosphatase (hPNKP). [, ] This inhibitory activity makes A12B4C3 a valuable tool in scientific research, particularly in the fields of DNA repair, cancer biology, and drug discovery.

Camptothecin

Relevance: Research demonstrates that A12B4C3 sensitizes A549 human lung cancer cells to camptothecin. This suggests that inhibiting polynucleotide kinase/phosphatase (PNKP), the target of A12B4C3, enhances the cytotoxic effects of camptothecin, highlighting a potential synergistic effect between these compounds in cancer treatment. [, ]

Etoposide

Relevance: Studies show that A12B4C3 does not sensitize A549 human lung cancer cells to etoposide. [] This selective sensitization towards camptothecin but not etoposide provides evidence that A12B4C3 specifically targets the base excision repair (BER) pathway, in which PNKP plays a role, rather than other DNA repair pathways where topoisomerase II is involved.

YU238259

Relevance: Similar to A12B4C3, YU238259 has shown potential in overcoming cisplatin resistance in human ovarian cancer cells by inhibiting a crucial DNA repair pathway. [] This highlights the potential of targeting different DNA repair pathways, such as HRR (with YU238259) and NHEJ (with A12B4C3), as a strategy to enhance the efficacy of existing chemotherapeutics like cisplatin.

DDRI-18

Relevance: DDRI-18, along with A12B4C3, belongs to the category of NHEJ inhibitors. [] Both compounds demonstrate the ability to enhance the effectiveness of cisplatin treatment in overcoming drug resistance in ovarian cancer cells. This highlights the potential of NHEJ inhibitors as a therapeutic target for cancer treatment, especially in combination with DNA-damaging agents like cisplatin.

Polysubstituted Piperidines

Relevance: The identification of A12B4C3 as a potent hPNKP inhibitor stemmed from screening this library of polysubstituted piperidines. [] This suggests that the piperidine core structure, with appropriate modifications, might hold promise for developing novel PNKP inhibitors.

Classification and Source

A12B4C3 is classified as a small molecule inhibitor specifically targeting the human polynucleotide kinase/phosphatase enzyme (hPNKP). It has been shown to enhance the radiosensitivity of various cancer cell lines, making it a candidate for further drug development aimed at improving cancer therapies. The compound was initially identified through high-throughput screening processes that evaluated its inhibitory effects on DNA repair pathways .

Synthesis Analysis

The synthesis of A12B4C3 involves several steps that typically include the formation of key intermediates through multi-component reactions. One notable method is the aza[4 + 2]/allylboration reaction, which allows for the construction of the imidopiperidine core structure. The compound can be purified using techniques such as reverse-phase high-performance liquid chromatography (HPLC) after synthesis to ensure homogeneity .

Technical Parameters

  • Starting Materials: Various reagents are used, including isopropyl-1-thio-β-galactopyranoside for protein expression induction.
  • Conditions: Reactions are often conducted at elevated temperatures (e.g., 37°C) with specific pH adjustments.
  • Purification Techniques: Reverse-phase HPLC with specific mobile phases (e.g., 0.1% trifluoroacetic acid/acetonitrile) is utilized to isolate and purify A12B4C3 effectively.
Molecular Structure Analysis

The molecular structure of A12B4C3 features a complex arrangement that includes a pyrrolo[3,4-b]pyridine core. The compound's structural integrity is confirmed through various spectroscopic methods including nuclear magnetic resonance (NMR) and infrared spectroscopy .

Structural Data

  • Molecular Formula: C₁₃H₁₁N₃O₂
  • Molecular Weight: Approximately 245.25 g/mol
  • Key Functional Groups: The presence of nitrogen heterocycles contributes to its biological activity and solubility characteristics.
Chemical Reactions Analysis

A12B4C3 primarily participates in biochemical reactions involving DNA repair mechanisms. It acts as an inhibitor in assays designed to measure the activity of hPNKP, demonstrating its role in modulating cellular responses to DNA damage.

Relevant Technical Details

  • Inhibition Assays: A12B4C3 has an IC50 value of approximately 0.06 μmol/L against hPNKP, indicating its potency in inhibiting this target enzyme .
  • Mechanistic Studies: The compound has been shown to enhance the efficacy of radiation therapy in cancer cells by targeting DNA repair pathways.
Mechanism of Action

The mechanism of action for A12B4C3 involves the selective inhibition of hPNKP, which plays a crucial role in repairing DNA double-strand breaks. By inhibiting this enzyme, A12B4C3 disrupts the normal repair processes within cells, leading to increased sensitivity to DNA-damaging agents like radiation and chemotherapeutics.

Data and Analyses

  • Cellular Impact: Studies indicate that treatment with A12B4C3 can double the radiosensitivity of certain cancer cell lines without affecting non-cancerous cells .
  • Target Specificity: The compound shows minimal inhibition against other phosphatases, highlighting its specificity for hPNKP .
Physical and Chemical Properties Analysis

A12B4C3 exhibits several notable physical and chemical properties relevant to its function as a therapeutic agent.

Applications

A12B4C3 has significant potential applications in cancer therapy due to its ability to enhance radiosensitivity in tumor cells. This capability makes it a valuable tool for research into combination therapies that utilize radiation alongside traditional chemotherapeutics.

Scientific Applications

  • Cancer Research: Used in studies aimed at understanding DNA repair mechanisms and developing targeted therapies.
  • Drug Development: Serves as a lead compound for synthesizing new inhibitors targeting similar pathways in cancer biology .
Mechanistic Insights into A12B4C3

Enzymatic Inhibition of Polynucleotide Kinase/Phosphatase (PNKP)

A12B4C3 (4a,7a-Dihydro-2-(1-hydroxyundecyl)-1-[(4-nitrophenyl)amino]-6-phenyl-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione) is a potent and selective inhibitor of human polynucleotide kinase/phosphatase (PNKP), a critical enzyme in DNA strand break repair. Biochemical studies demonstrate that A12B4C3 specifically targets the phosphatase activity of PNKP with an IC₅₀ value of 60 nM, while exhibiting no significant inhibition against related phosphatases such as calcineurin, protein PP-1, or APTX (apurinic/apyrimidinic endodeoxyribonuclease 1) [3]. Kinetic analyses reveal that A12B4C3 functions as a noncompetitive inhibitor, forming ternary complexes with PNKP and DNA substrates without displacing DNA binding at the phosphatase active site [1] [2]. This mechanism is supported by fluorescence quenching experiments showing stable interaction between the inhibitor, PNKP, and DNA [1] [7]. Site-directed mutagenesis studies identify Trp402 as a critical residue for A12B4C3 binding, as substitution with phenylalanine (W402F) significantly reduces inhibitor efficacy [2].

Disruption of Non-Homologous End Joining (NHEJ) DNA Repair

A12B4C3 impairs the repair of DNA double-strand breaks (DSBs) by selectively disrupting the NHEJ pathway, which relies on PNKP’s phosphatase activity to process damaged DNA termini. Cellular studies show that A12B4C3:

  • Sensitizes cancer cells to ionizing radiation (IR) and topoisomerase I poisons (e.g., camptothecin) by inhibiting the repair of IR-induced single-strand breaks (SSBs) and DSBs [1] [6].
  • Enhances cytotoxicity of Auger electron-emitting radioimmunoconjugates (e.g., ¹¹¹In-NLS-7G3) in acute myeloid leukemia (AML) cells by 1.7-fold, correlating with increased γ-H2AX foci (a marker of unresolved DSBs) [6] [10].
  • Exhibits selectivity for PNKP-dependent repair, showing no inhibitory activity against other key NHEJ enzymes like DNA polymerase β (Polβ) or DNA ligase III (LigIII) [1] [2].In ovarian cancer models, A12B4C3 overcomes cisplatin resistance when combined with etoposide, further validating its role in NHEJ disruption [5].

Table 1: Biophysical and Cellular Effects of A12B4C3 on PNKP

ParameterObservationTechnique
Inhibition MechanismNoncompetitive binding to phosphatase domainFluorescence quenching
Key Binding ResidueTrp402Site-directed mutagenesis
PNKP Structural ChangeDisruption of secondary structureCD spectroscopy, FRET
γ-H2AX Foci Increase1.6-fold elevation in AML-5 cellsImmunofluorescence microscopy
Specificity>100-fold selective for PNKP vs. Polβ/LigIIIKinetic enzyme assays

Structural Modulation of PNKP-DNA Ternary Complexes

A12B4C3 induces conformational changes in PNKP that disrupt its DNA repair functions. Biophysical analyses confirm:

  • Secondary structure alterations detected via circular dichroism (CD) spectroscopy, indicating shifts in α-helix and β-sheet content upon A12B4C3 binding [1] [7].
  • Fluorescence resonance energy transfer (FRET) and UV difference spectroscopy reveal perturbations in PNKP’s tertiary structure, particularly near the Trp402 residue [2].
  • Ternary complex stability: A12B4C3 stabilizes PNKP-DNA-inhibitor complexes, preventing the catalytic dephosphorylation of 3′-phosphate DNA termini required for ligation [1] [7].These structural changes impair PNKP’s ability to bridge DNA ends with downstream NHEJ components, such as XRCC4 and DNA-dependent protein kinase (DNA-PK) [6].

Selective Activity Against Phosphatase vs. Kinase Domains

A12B4C3 demonstrates >100-fold selectivity for PNKP’s phosphatase domain over its kinase domain [2] [3]. Key evidence includes:

  • Kinetic profiling: A12B4C3 inhibits 3′-phosphatase activity (Kᵢ = 90 nM) but shows minimal effect on 5′-kinase activity even at high concentrations (IC₅₀ > 10 μM) [3] [6].
  • Cellular target validation: In PNKP-depleted lung cancer cells (A549δPNKP), A12B4C3 fails to enhance radiosensitivity, confirming PNKP as its primary target [2].
  • Structural basis: The inhibitor’s imidopiperidine scaffold preferentially interacts with the phosphatase active site, likely due to steric and electrostatic complementarity near the Trp402 pocket [1] [4].

Table 2: Impact of A12B4C3 on DNA Repair Outcomes

Repair PathwayEffect of A12B4C3Functional Consequence
NHEJInhibition of 3′-phosphate terminus dephosphorylationDelayed DSB repair; radiosensitization
Base Excision RepairNo direct inhibition of Polβ/LigIIISynthetic lethality with PARP inhibitors
HRRIndirect impairment via NHEJ blockadeEnhanced camptothecin sensitivity
Topo I Poison RepairBlocks PNKP-dependent resolution of 3′-phosphatesSynergy with irinotecan

Properties

CAS Number

1005129-80-5

Product Name

A12B4C3

IUPAC Name

2-(1-hydroxyundecyl)-1-(4-nitroanilino)-6-phenyl-4a,7a-dihydro-2H-pyrrolo[3,4-b]pyridine-5,7-dione

Molecular Formula

C30H38N4O5

Molecular Weight

534.6 g/mol

InChI

InChI=1S/C30H38N4O5/c1-2-3-4-5-6-7-8-12-15-27(35)26-21-20-25-28(30(37)32(29(25)36)23-13-10-9-11-14-23)33(26)31-22-16-18-24(19-17-22)34(38)39/h9-11,13-14,16-21,25-28,31,35H,2-8,12,15H2,1H3

InChI Key

KVHGJAKTBPFFNV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(C1C=CC2C(N1NC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N(C2=O)C4=CC=CC=C4)O

Solubility

Soluble in DMSO

Synonyms

2-(1-hydroxyundecyl)-1-(4-nitrophenylamino)-6-phenyl-6,7a-dihydro-1H-pyrrolo(3,4-b)pyridine-5,7(2H,4aH)-dione
A12B4C3

Canonical SMILES

CCCCCCCCCCC(C1C=CC2C(N1NC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N(C2=O)C4=CC=CC=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.